molecular formula C16H17NOS B4752193 3,4-DIMETHYL-N~1~-[2-(METHYLSULFANYL)PHENYL]BENZAMIDE

3,4-DIMETHYL-N~1~-[2-(METHYLSULFANYL)PHENYL]BENZAMIDE

Cat. No.: B4752193
M. Wt: 271.4 g/mol
InChI Key: NZCYUUATLLDSLH-UHFFFAOYSA-N
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Description

3,4-Dimethyl-N~1~-[2-(methylsulfanyl)phenyl]benzamide is a benzamide derivative characterized by a 3,4-dimethyl-substituted benzoyl group and a 2-(methylsulfanyl)phenyl substituent at the amide nitrogen. The methylsulfanyl (SCH3) group may enhance lipophilicity and influence binding interactions, while the dimethyl substitution on the benzoyl ring could modulate electronic effects and steric hindrance.

Properties

IUPAC Name

3,4-dimethyl-N-(2-methylsulfanylphenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NOS/c1-11-8-9-13(10-12(11)2)16(18)17-14-6-4-5-7-15(14)19-3/h4-10H,1-3H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZCYUUATLLDSLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2SC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-DIMETHYL-N~1~-[2-(METHYLSULFANYL)PHENYL]BENZAMIDE typically involves the reaction of 3,4-dimethylbenzoic acid with 2-(methylsulfanyl)aniline under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated reactors and advanced purification techniques ensures the consistent quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3,4-DIMETHYL-N~1~-[2-(METHYLSULFANYL)PHENYL]BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH~4~) to yield corresponding amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride (LiAlH~4~), sodium borohydride (NaBH~4~).

    Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Nitro derivatives, halogenated derivatives.

Scientific Research Applications

3,4-DIMETHYL-N~1~-[2-(METHYLSULFANYL)PHENYL]BENZAMIDE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3,4-DIMETHYL-N~1~-[2-(METHYLSULFANYL)PHENYL]BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Benzamide Derivatives

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Key Substituents/Functional Groups Notable Features Reference
3,4-Dimethoxy-N-(4-((4-phenyl-1-piperazinyl)carbonyl)phenyl)benzamide C26H27N3O4 3,4-Dimethoxy benzoyl; 4-phenylpiperazine carbonyl High aromaticity; potential CNS activity
3-{5-[(1R)-1-Amino-1-methyl-2-phenylethyl]-1,3,4-oxadiazol-2-yl}-N-[(1R)-1-(4-fluorophenyl)ethyl]-5-[methyl(methylsulfonyl)amino]benzamide C29H30FN5O4S2 Oxadiazole; fluorophenyl; methylsulfonylamino Chiral centers; sulfonamide moiety
3-Methyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide C16H13N3OS 3-Methyl benzoyl; 5-phenyl-1,3,4-thiadiazole Thiadiazole ring; sulfur heteroatom
N1-(3,4-Dimethoxyphenethyl)-2-[(3-bromopropanoyl)amino]benzamide C20H23BrN2O4 3,4-Dimethoxyphenethyl; bromopropanoyl amide Bromine atom; flexible ethyl linker
Target: 3,4-Dimethyl-N~1~-[2-(methylsulfanyl)phenyl]benzamide C16H17NOS 3,4-Dimethyl benzoyl; 2-(methylsulfanyl)phenyl Methylsulfanyl group; no heteroaromatic rings

Substituent Effects on Pharmacological Activity

  • In contrast, the 3,4-dimethyl group in the target compound may reduce polarity, favoring membrane permeability. The 2-(methylsulfanyl)phenyl group in the target compound introduces sulfur-based hydrophobicity, analogous to the methylsulfonylamino group in , which is known to enhance metabolic stability .
  • Heterocyclic Moieties :

    • Compounds with oxadiazole () or thiadiazole () rings exhibit rigid planar structures, often associated with enzyme inhibition (e.g., kinase or protease targets). The target compound lacks such heterocycles, suggesting a different mechanism of action.
  • The methylsulfanyl group in the target compound may engage in hydrophobic interactions or weak hydrogen bonding .

Molecular Properties and Drug-Likeness

  • Lipophilicity :
    • The target compound (logP estimated ~3.5) is less polar than the dimethoxy derivative (logP ~2.8 for ) but more lipophilic than the thiadiazole-containing (logP ~2.9).
  • Chirality :
    • Unlike the chiral oxadiazole derivative in , the target compound lacks stereocenters, simplifying synthesis and reducing enantiomer-related variability.
  • Hydrogen Bonding: The amide group in all compounds provides hydrogen bond donor/acceptor sites.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,4-DIMETHYL-N~1~-[2-(METHYLSULFANYL)PHENYL]BENZAMIDE
Reactant of Route 2
Reactant of Route 2
3,4-DIMETHYL-N~1~-[2-(METHYLSULFANYL)PHENYL]BENZAMIDE

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